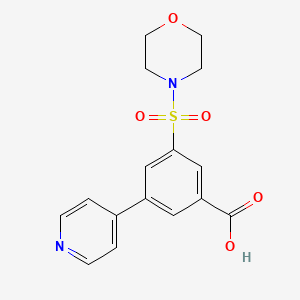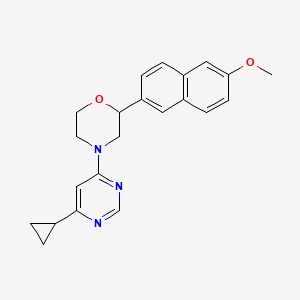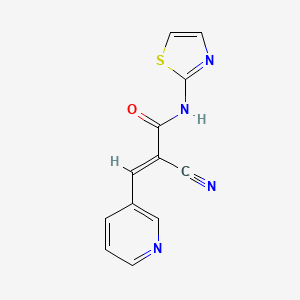![molecular formula C16H20N6O3 B5264109 1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5264109.png)
1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a methylamino group and a carbonyl group, a piperidine ring substituted with a carboxylic acid group, and a pyrazole ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for study in organic chemistry, medicinal chemistry, and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, piperidine derivatives, and pyrazole derivatives. The synthetic route may involve:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the methylamino group and the carbonyl group onto the pyrimidine ring.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the carboxylic acid group onto the piperidine ring.
Formation of the pyrazole ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the methyl group onto the pyrazole ring.
Coupling reactions: Combining the pyrimidine, piperidine, and pyrazole rings to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques (crystallization, chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The compound can be reduced to remove oxygen-containing functional groups or modify existing ones.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Coupling: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum). Reaction conditions may vary depending on the specific reaction but typically involve controlled temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may produce compounds with fewer oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of biological processes and interactions.
Medicine: The compound may have potential as a drug candidate for the treatment of various diseases.
Industry: The compound can be used in the development of new materials and products.
Wirkmechanismus
The mechanism of action of 1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Pyrazole derivatives: Compounds with similar pyrazole ring structures.
Eigenschaften
IUPAC Name |
1-[2-(methylamino)pyrimidine-5-carbonyl]-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-11-7-20-22(10-11)16(14(24)25)3-5-21(6-4-16)13(23)12-8-18-15(17-2)19-9-12/h7-10H,3-6H2,1-2H3,(H,24,25)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGTXWKGZZHJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2(CCN(CC2)C(=O)C3=CN=C(N=C3)NC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-5-indolinesulfonamide](/img/structure/B5264028.png)
![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5264036.png)
![N,N-dimethyl-2-[2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]ethanamine](/img/structure/B5264047.png)
![5-tert-butyl-4-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-furamide](/img/structure/B5264054.png)
![4-ethoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5264068.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5264073.png)
![(3Z)-3-[2-(2-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]PIPERIDIN-2-ONE](/img/structure/B5264076.png)
![Ethyl (([1-(3,4-dimethoxyphenyl)cyclopentyl]methyl)amino)(oxo)acetate](/img/structure/B5264082.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide](/img/structure/B5264093.png)
![[4-(2-chlorobenzyl)-4-piperidinyl]methanol hydrochloride](/img/structure/B5264095.png)



![6-(3,4-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5264133.png)
